2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
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Description
The compound contains several functional groups including a bromopyrimidinyl group, a piperidinyl group, and a cyclopentathiazole group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a cyclopentathiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring is a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This piperidine ring is further substituted with a bromopyrimidine group .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the bromine atom on the pyrimidine ring could potentially undergo nucleophilic substitution reactions. The nitrogen atoms in the piperidine and pyrimidine rings could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Future Directions
Properties
IUPAC Name |
2-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4OS/c18-13-8-19-17(20-9-13)23-11-12-4-6-22(7-5-12)10-16-21-14-2-1-3-15(14)24-16/h8-9,12H,1-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINYEGJUOVULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCC(CC3)COC4=NC=C(C=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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